molecular formula C10H11BrClNO B1392648 2-bromo-N-(5-chloro-2-methylphenyl)propanamide CAS No. 1211465-92-7

2-bromo-N-(5-chloro-2-methylphenyl)propanamide

Cat. No.: B1392648
CAS No.: 1211465-92-7
M. Wt: 276.56 g/mol
InChI Key: UKEYXKCDUNMFNC-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, along with a propanamide group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide typically involves the bromination of N-(5-chloro-2-methylphenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the amide group, can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. This uniqueness makes it valuable in various synthetic and industrial applications, where specific reactivity and selectivity are required .

Properties

IUPAC Name

2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYXKCDUNMFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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